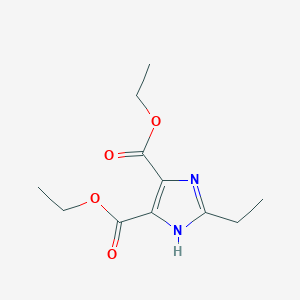

2-ethyl-1H-imidazole-4,5-dicarboxylic acid diethyl ester

Descripción general

Descripción

2-ethyl-1H-imidazole-4,5-dicarboxylic acid diethyl ester is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure. This particular compound is characterized by the presence of two ethyl ester groups attached to the imidazole ring, making it a versatile intermediate in various chemical syntheses.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-ethyl-1H-imidazole-4,5-dicarboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of diethyl oxalate with ethylamine, followed by cyclization with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the imidazole ring .

Industrial Production Methods

Industrial production of diethyl 2-ethyl-1H-imidazole-4,5-dicarboxylate often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-ethyl-1H-imidazole-4,5-dicarboxylic acid diethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.

Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in different chemical syntheses .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antibacterial Activity

Research indicates that imidazole derivatives, including 2-ethyl-1H-imidazole-4,5-dicarboxylic acid diethyl ester, exhibit notable antibacterial properties. For instance, studies have shown that related compounds demonstrate efficacy against various strains of bacteria such as Pseudomonas aeruginosa . The mechanism involves disruption of bacterial cell wall synthesis, making these compounds valuable in developing new antibiotics.

Central Nervous System Stimulation

Another significant application is in the development of drugs that stimulate the central nervous system. Amides derived from imidazole derivatives have been explored for their therapeutic effects as sedatives and stimulants . The diethyl ester form enhances bioavailability and pharmacokinetic profiles, making it a candidate for further pharmaceutical research.

Chemical Synthesis and Catalysis

Building Block for Drug Synthesis

The compound serves as an important intermediate in synthesizing various pharmaceuticals, including semi-synthetic penicillins and cephalosporins. Its structure allows for modifications that can lead to enhanced biological activity or improved solubility .

Microwave-Assisted Synthesis

Recent advancements include the microwave-assisted synthesis of substituted imidazoles using this compound as a precursor. This method offers rapid reaction times and improved yields compared to traditional synthesis techniques .

Case Studies

Mecanismo De Acción

The mechanism of action of diethyl 2-ethyl-1H-imidazole-4,5-dicarboxylate involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include inhibition of key metabolic enzymes, leading to therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

- Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate

- Ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate

- 2-Propyl-1H-imidazole-4,5-dicarboxylic acid dimethyl ester

Uniqueness

2-ethyl-1H-imidazole-4,5-dicarboxylic acid diethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of ethyl ester groups enhances its solubility and facilitates its use in various synthetic applications .

Actividad Biológica

2-Ethyl-1H-imidazole-4,5-dicarboxylic acid diethyl ester (commonly referred to as diethyl 2-ethyl-1H-imidazole-4,5-dicarboxylate) is a compound belonging to the imidazole family, characterized by its unique substitution pattern which enhances its chemical reactivity and biological activity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound features two ethyl ester groups attached to the imidazole ring, which contribute to its solubility and reactivity. Its chemical structure can be represented as follows:

The biological activity of diethyl 2-ethyl-1H-imidazole-4,5-dicarboxylate is primarily attributed to its ability to interact with specific molecular targets in biological systems. It acts as an enzyme inhibitor , binding to the active sites of various enzymes and inhibiting their catalytic activities. This mechanism is crucial for its potential therapeutic effects in various diseases.

Biological Activity Overview

The compound has been studied for its potential in several areas:

- Antiviral Activity : Research indicates that derivatives of imidazole compounds exhibit significant antiviral properties, particularly against viruses like HIV. Diethyl 2-ethyl-1H-imidazole-4,5-dicarboxylate may serve as a precursor for synthesizing more potent antiviral agents .

- Anticancer Properties : Some studies suggest that imidazole derivatives can inhibit cancer cell proliferation. The diethyl ester form may enhance bioavailability and efficacy compared to other forms .

- Enzyme Inhibition : The compound has shown promise as an inhibitor of key metabolic enzymes, which could lead to therapeutic applications in metabolic disorders.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of diethyl 2-ethyl-1H-imidazole-4,5-dicarboxylate:

Case Studies

Several case studies have been conducted to evaluate the biological effects of diethyl 2-ethyl-1H-imidazole-4,5-dicarboxylate:

- Case Study 1 : Focused on the antiviral efficacy against HIV. The compound was synthesized and tested for its ability to inhibit viral replication in vitro. Results indicated a dose-dependent inhibition with promising IC50 values.

- Case Study 2 : Investigated the anticancer properties through a series of cytotoxicity assays on human cancer cell lines. The study concluded that modifications in the imidazole structure could enhance anticancer activity.

- Case Study 3 : Explored the compound's role as a metabolic enzyme inhibitor in diabetic models, showing significant reductions in blood glucose levels when administered alongside standard treatments.

Propiedades

IUPAC Name |

diethyl 2-ethyl-1H-imidazole-4,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4/c1-4-7-12-8(10(14)16-5-2)9(13-7)11(15)17-6-3/h4-6H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKGQPGIPGDEGHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(N1)C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20597609 | |

| Record name | Diethyl 2-ethyl-1H-imidazole-4,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89946-68-9 | |

| Record name | Diethyl 2-ethyl-1H-imidazole-4,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.